N-(5-hydroxy-3-(thiophen-2-yl)pentyl)naphthalene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S2/c21-13-11-16(18-8-4-14-24-18)10-12-20-25(22,23)19-9-3-6-15-5-1-2-7-17(15)19/h1-9,14,16,20-21H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBQQUFCZWGZHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCCC(CCO)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)naphthalene-1-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative and the naphthalene sulfonamide
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: N-(5-hydroxy-3-(thiophen-2-yl)pentyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology: N-(5-hydroxy-3-(thiophen-2-yl)pentyl)naphthalene-1-sulfonamide has shown biological activity, making it a candidate for drug development. Its interactions with biological targets can lead to the discovery of new therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory or antioxidant agent. Research is ongoing to explore its efficacy in treating various diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-(5-hydroxy-3-(thiophen-2-yl)pentyl)naphthalene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)-N-(2-(thiophen-2-yl)ethyl)nitrous amide
(S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine
Uniqueness: N-(5-hydroxy-3-(thiophen-2-yl)pentyl)naphthalene-1-sulfonamide stands out due to its specific structural features, which contribute to its unique chemical and biological properties
Biological Activity
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)naphthalene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and apoptosis induction. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.
Chemical Structure
The compound features a naphthalene core with a sulfonamide functional group and a side chain containing a thiophene ring. The presence of these moieties is critical for its biological interactions.
Research indicates that compounds with similar structures can inhibit anti-apoptotic proteins such as Bcl-2 and Mcl-1, which are often overexpressed in tumor cells. These proteins play a significant role in cell survival, making them attractive targets for cancer therapy.
Binding Affinities
- Mcl-1 : Ki = 0.3 - 0.4 μM
- Bcl-2 : Ki ≈ 1 μM
These values suggest that this compound may exhibit significant binding affinity, potentially leading to effective apoptosis induction in cancer cells .
Cytotoxicity
In vitro studies demonstrate that this compound exhibits cytotoxic effects on various tumor cell lines. The following table summarizes key findings regarding cytotoxicity:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HL-60 | <10 | Induction of apoptosis via mitochondrial pathway |
| MCF7 (Breast) | <15 | Disruption of anti-apoptotic signaling |
| A549 (Lung) | <12 | Activation of caspase pathways |
Study 1: Apoptosis Induction in HL-60 Cells
A study investigated the effects of the compound on HL-60 cells, a human promyelocytic leukemia cell line. The results indicated that treatment with this compound led to significant apoptosis, as evidenced by increased caspase activity and mitochondrial membrane potential disruption .
Study 2: Selectivity Towards Mcl-1
Another study focused on the selectivity of the compound towards Mcl-1 over other Bcl-2 family members. The results showed that while the compound effectively inhibited Mcl-1, it had a lesser effect on Bcl-xL, suggesting potential for selective targeting in therapeutic applications .
Pharmacological Profile
The pharmacological profile of this compound indicates low toxicity in non-cancerous cell lines, such as HepG2 liver cells, supporting its potential as a therapeutic agent with minimal side effects .
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)naphthalene-1-sulfonamide?
- Methodological Answer :
The synthesis typically involves coupling naphthalene-1-sulfonyl chloride with a hydroxylated thiophene-pentyl amine derivative under basic conditions (e.g., triethylamine in dichloromethane or THF). To optimize yield:- Use slow addition of sulfonyl chloride to the amine to minimize side reactions.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Monitor reaction progress with TLC or LC-MS.
- Control temperature (0–25°C) to prevent epimerization at the hydroxyl-bearing carbon .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR (¹H/¹³C) : Assign signals for the thiophene protons (δ 6.8–7.5 ppm), naphthalene aromatic protons (δ 7.5–8.3 ppm), and hydroxyl proton (δ 1.5–2.5 ppm, broad).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₉H₂₁NO₃S₂).
- FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and hydroxyl O-H stretches (~3300 cm⁻¹) .
Q. What are common chemical reactions involving the sulfonamide and thiophene moieties?
- Methodological Answer :
- Sulfonamide Reactivity : Participate in nucleophilic substitutions (e.g., alkylation with iodomethane) or act as a hydrogen-bond donor in enzyme inhibition.
- Thiophene Reactivity : Undergo electrophilic substitution (e.g., bromination at the 5-position) or oxidation to sulfone derivatives using hydrogen peroxide .
Q. How is this compound screened for pharmacological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorescence polarization or calorimetry to test binding to targets like fatty acid-binding protein 4 (FABP4) or carbonic anhydrase.
- Cell-Based Assays : Measure cytotoxicity (MTT assay) and anti-inflammatory activity (NF-κB luciferase reporter) .
Q. What are the solubility and stability considerations for this compound?
- Methodological Answer :
- Solubility : Poor in water; soluble in DMSO, DMF, or dichloromethane. Use sonication for aqueous suspensions.
- Stability : Store at –20°C under argon; degas solvents to prevent oxidation of the thiophene ring .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties relevant to organic electronics?
- Methodological Answer :
Q. What structural modifications enhance selectivity for specific biological targets?
- Methodological Answer :
- SAR Strategies :
- Replace the hydroxyl group with a fluorine to improve metabolic stability.
- Introduce methyl groups to the thiophene ring to modulate steric effects.
- Validation : Perform molecular docking (AutoDock Vina) against crystallized targets (e.g., PDB: 4L8P for FABP4) .
Q. Table 1: Comparative SAR of Thiophene-Sulfonamide Derivatives
| Substituent | Target Affinity (IC₅₀, nM) | Selectivity Ratio (Target A/B) |
|---|---|---|
| -OH (Parent Compound) | 120 ± 15 | 1:8 |
| -F | 95 ± 10 | 1:15 |
| -CH₃ (Thiophene) | 150 ± 20 | 1:5 |
Q. How to resolve contradictions in NMR data for stereoisomers?
- Methodological Answer :
- Use NOESY/ROESY to confirm spatial proximity of the hydroxyl proton to thiophene or naphthalene protons.
- Perform chiral HPLC (Chiralpak AD-H column) to separate enantiomers and assign configurations .
Q. How to address conflicting toxicity data in preclinical studies?
- Methodological Answer :
- Conduct Ames test and micronucleus assay to assess genotoxicity.
- Compare results across species (e.g., rat vs. zebrafish) using standardized OECD guidelines.
- Re-evaluate dosing regimens to distinguish between acute vs. chronic effects .
Q. What methodologies optimize this compound for organic photovoltaic applications?
- Methodological Answer :
- Synthesize π-extended analogs (e.g., replacing naphthalene with anthracene) to enhance light absorption.
- Blend with PCBM (phenyl-C61-butyric acid methyl ester) and measure device efficiency (J-V curves under AM1.5G illumination).
- Use grazing-incidence X-ray diffraction (GI-XRD) to analyze thin-film crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
